3-[5-[3,5-Bis(trifluoromethyl)phenyl]furan-2-yl]prop-2-enoic acid
Overview
Description
“3-[5-[3,5-Bis(trifluoromethyl)phenyl]furan-2-yl]prop-2-enoic acid” is a chemical compound with the empirical formula C14H9F3O3 . It is related to 3,5-Bis(trifluoromethyl)phenylboronic acid and 3,5-Bis(trifluoromethyl)phenylacetic acid .
Synthesis Analysis
The synthesis of related compounds has been reported in the literature. For instance, the synthesis of 3,5-Bis(trifluoromethyl)phenyl-Substituted Pyrazole involved a good Structure Activity Relationship (SAR) of the product with respect to the substituents in the aniline moiety .Chemical Reactions Analysis
While specific chemical reactions involving “3-[5-[3,5-Bis(trifluoromethyl)phenyl]furan-2-yl]prop-2-enoic acid” are not available, related compounds have been used in various reactions. For example, 3,5-Bis(trifluoromethyl)phenylboronic acid has been involved in the synthesis of methylene-arylbutenones via carbonylative arylation of allenols .Scientific Research Applications
Environmental Presence and Health Implications
Environmental Phenols and Health Risks : Studies have highlighted the widespread exposure to environmental phenols, including compounds with structural similarities to furan derivatives, and their potential health risks. For instance, environmental phenols found in consumer and personal care products have been studied for their endocrine-disrupting effects, with research showing their presence in pregnant women's blood plasma and amniotic fluid, suggesting a potential for prenatal exposure (Mortensen et al., 2014).
Impact on Diabetes : The furan fatty acid metabolite CMPF has been studied for its elevation in diabetes cases and its potential role in inducing β-cell dysfunction. This research indicates the broader implications of furan compounds and their metabolites in metabolic diseases (Prentice et al., 2014).
Potential Therapeutic Insights
- Thromboxane Synthetase Inhibition : Research on compounds combining thromboxane A2 synthetase inhibition with prostaglandin endoperoxide receptor blockade, including those with trifluoromethyl phenyl groups, offers insights into the therapeutic potential in preventing thrombosis and related cardiovascular conditions (Clerck et al., 1989).
Environmental and Biological Persistence
- Exposure to Endocrine-Disrupting Chemicals : Studies have assessed the exposure of the general population, including pregnant women, to endocrine-disrupting chemicals (EDCs), highlighting the potential health implications of widespread environmental contaminants, including phenolic compounds that share structural characteristics with furan derivatives (Shekhar et al., 2017).
Future Directions
properties
IUPAC Name |
3-[5-[3,5-bis(trifluoromethyl)phenyl]furan-2-yl]prop-2-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8F6O3/c16-14(17,18)9-5-8(6-10(7-9)15(19,20)21)12-3-1-11(24-12)2-4-13(22)23/h1-7H,(H,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLPUJDWDLFXOJQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C=CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8F6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90317619 | |
Record name | 3-{5-[3,5-Bis(trifluoromethyl)phenyl]furan-2-yl}prop-2-enoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90317619 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
406725-93-7 | |
Record name | 3-{5-[3,5-Bis(trifluoromethyl)phenyl]furan-2-yl}prop-2-enoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90317619 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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